

Toxicological Profile of Mogrosides from Siraitia grosvenorii

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Compound of Interest		
Compound Name:	11-Deoxymogroside V	
Cat. No.:	B2669200	Get Quote

A Technical Guide on the Safety Evaluation of Monk Fruit Extract Glycosides

Disclaimer: No toxicological studies have been identified for **11-Deoxymogroside V** specifically. This document summarizes the available toxicological data for the broader class of mogrosides, the primary sweetening compounds found in Monk Fruit (Siraitia grosvenorii) extract, of which Mogroside V is a major component. The data presented here is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals on the safety profile of mogrosides as a class.

Executive Summary

Mogrosides, the triterpene glycosides extracted from the fruit of Siraitia grosvenorii, are widely used as high-intensity natural sweeteners. Extensive toxicological testing on various mogroside-containing extracts has been conducted to support their safe use in food and beverage products. The U.S. Food and Drug Administration (FDA) has granted Generally Recognized as Safe (GRAS) status to Monk Fruit extracts.[1][2] Animal studies consistently demonstrate a lack of acute toxicity, with very high median lethal doses (LD50). Subchronic toxicity studies in rodents and dogs have established high No-Observed-Adverse-Effect Levels (NOAELs). Furthermore, a battery of genotoxicity and cytotoxicity tests have shown no evidence of mutagenic or clastogenic activity. Metabolism studies indicate that mogrosides are primarily metabolized by the intestinal microbiota before absorption.

Acute, Subchronic, and Chronic Toxicity



A range of studies in animal models have been conducted to evaluate the potential toxicity of mogrosides following single and repeated dosing.

Acute Toxicity

Animal studies have demonstrated that mogrosides have a very low order of acute toxicity.[3] Oral administration of high doses of S. grosvenorii mogrosides did not result in any toxic side effects.[3] The median lethal dose (LD50) for mogrosides is considered to be greater than 15 g/kg body weight, classifying them as nontoxic.[3] In fact, the acute toxicity of mogrosides is lower than that of common substances like table salt (LD50 of 3 g/kg) and citric acid (LD50 of 6.73 g/kg) when administered orally to rats.

Subchronic Toxicity

Longer-term studies have further supported the safety of mogroside consumption. In a 28-day dietary toxicity study in rats, a powdered concentrate of Luo Han Guo fruit (PureLo) was well-tolerated at concentrations up to 100,000 ppm in the diet. Similarly, a 13-week repeated dose toxicity study in rats fed a diet containing up to 5% S. grosvenorii extract found no significant adverse effects. While some studies have noted minor changes, such as increases in relative adrenal or kidney weight at very high doses, these were not accompanied by any histopathological findings and were not considered adverse.

Table 1: Summary of Key Toxicity Studies



Study Type	Species	Test Substance	Duration	Key Findings	Reference
Acute Toxicity	Rat (oral)	Mogrosides	Single Dose	LD50 > 15 g/kg bw	
28-Day Dietary Toxicity	Rat	Luo Han Fruit Concentrate (PureLo)	28 days	NOAEL = 100,000 ppm (equivalent to 7.07 g/kg bw/day for males and 7.48 g/kg bw/day for females)	
13-Week Repeated Dose Toxicity	Rat	S. grosvenorii Extract	13 weeks	NOAEL ≥ 5% in diet (equivalent to 2520 mg/kg/day in males and 3200 mg/kg/day in females)	
Subchronic 90-Day Oral (Gavage) Toxicity	Dog	Luo Han Guo Mogroside Extract	90 days	No significant toxicity observed.	

Genotoxicity and Mutagenicity

A comprehensive evaluation of the genotoxic potential of Monk Fruit extract has been conducted using both bacterial and mammalian cell systems.

Table 2: Summary of Genotoxicity Studies



Assay Type	Test System	Test Substance	Concentrati on	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	Monk Fruit Extract (25% & 55% Mogroside V)	Not specified	Negative	
Chromosoma I Damage Assay	Not specified	Monk Fruit Extract (25% & 55% Mogroside V)	Not specified	Did not induce structural or numerical chromosomal damage	

The collective evidence from these studies indicates that mogroside-rich extracts from S. grosvenorii are not mutagenic or genotoxic.

Metabolism and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of mogrosides is crucial for a complete toxicological assessment.

Metabolic Pathway of Mogrosides

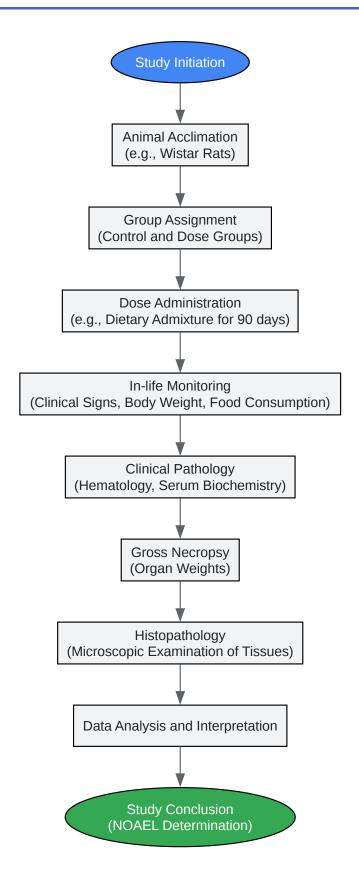
Upon oral ingestion, mogrosides undergo minimal systemic absorption in their intact form. They are primarily hydrolyzed by digestive enzymes and intestinal flora into their aglycone, mogrol, and its mono- and diglucosides. In vitro studies using human intestinal fecal homogenates have shown that various mogrosides share a common metabolic fate, being metabolized to mogrol within 24 hours.

Further metabolism can occur in the liver, with studies in rats identifying numerous metabolites resulting from reactions such as deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation. Mogroside V is mainly excreted in the urine, while its metabolites are primarily found in the feces.









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